

(-)-Menthoxyacetyl chloride CAS number 15356-62-4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Menthoxyacetyl chloride

Cat. No.: B1630340

[Get Quote](#)

An In-depth Technical Guide to **(-)-Menthoxyacetyl Chloride** (CAS: 15356-62-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Menthoxyacetyl chloride, with the CAS registry number 15356-62-4, is a valuable chiral reagent in organic synthesis.^[1] This technical guide provides a comprehensive overview of its chemical and physical properties, safety and handling protocols, experimental procedures, and key applications. Characterized by its menthoxy and acetyl functional groups, this compound serves as a critical intermediate in the synthesis of pharmaceuticals, fragrances, and other complex organic molecules.^{[1][2]} Its primary utility lies in its role as a chiral auxiliary, enabling the introduction of a stereocenter to guide asymmetric synthesis and for the resolution of racemic mixtures.^[3]

Chemical and Physical Properties

(-)-Menthoxyacetyl chloride is a colorless to pale yellow liquid with a distinct pungent, menthol-like aroma.^{[1][2]} It is soluble in common organic solvents but insoluble in water.^[1] The key physical and chemical properties are summarized in the table below for easy reference.

Property	Value
CAS Number	15356-62-4
Molecular Formula	C ₁₂ H ₂₁ ClO ₂ [2] [4] [5]
Molecular Weight	232.75 g/mol [2]
Appearance	Colorless, yellow, or green clear liquid [2]
Density	1.04 g/mL (approx.) [2] [3]
Boiling Point	135 - 137 °C at 12 mmHg [2]
Refractive Index (n ²⁰ /D)	1.469 - 1.47 [2] [3]
Optical Rotation ([α] ²⁰ /D)	-90° to -100° (c=2 in CHCl ₃) [2]
Purity	≥ 97-98% [2] [5]

Safety and Handling

As an acyl chloride, **(-)-Menthoxyacetyl chloride** is a reactive compound that requires careful handling. It is corrosive and will react with moisture, including atmospheric humidity, to release hydrochloric acid. Appropriate personal protective equipment (PPE) is mandatory.

Hazard Class	Precautionary Measures
Corrosive	Causes severe skin burns and eye damage. [6]
Lachrymator	Vapors are irritating to the eyes and respiratory system. [6] [7]
Reactivity	Reacts with water, alcohols, and amines. Moisture sensitive. [8] [9]
Storage	Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere (e.g., nitrogen). [8] [9] [10] Recommended storage at room temperature or 2-8°C. [2]
PPE	Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a chemical fume hood. [6] [8] [10]
Disposal	Dispose of as special waste in accordance with local, regional, and national regulations. [6]

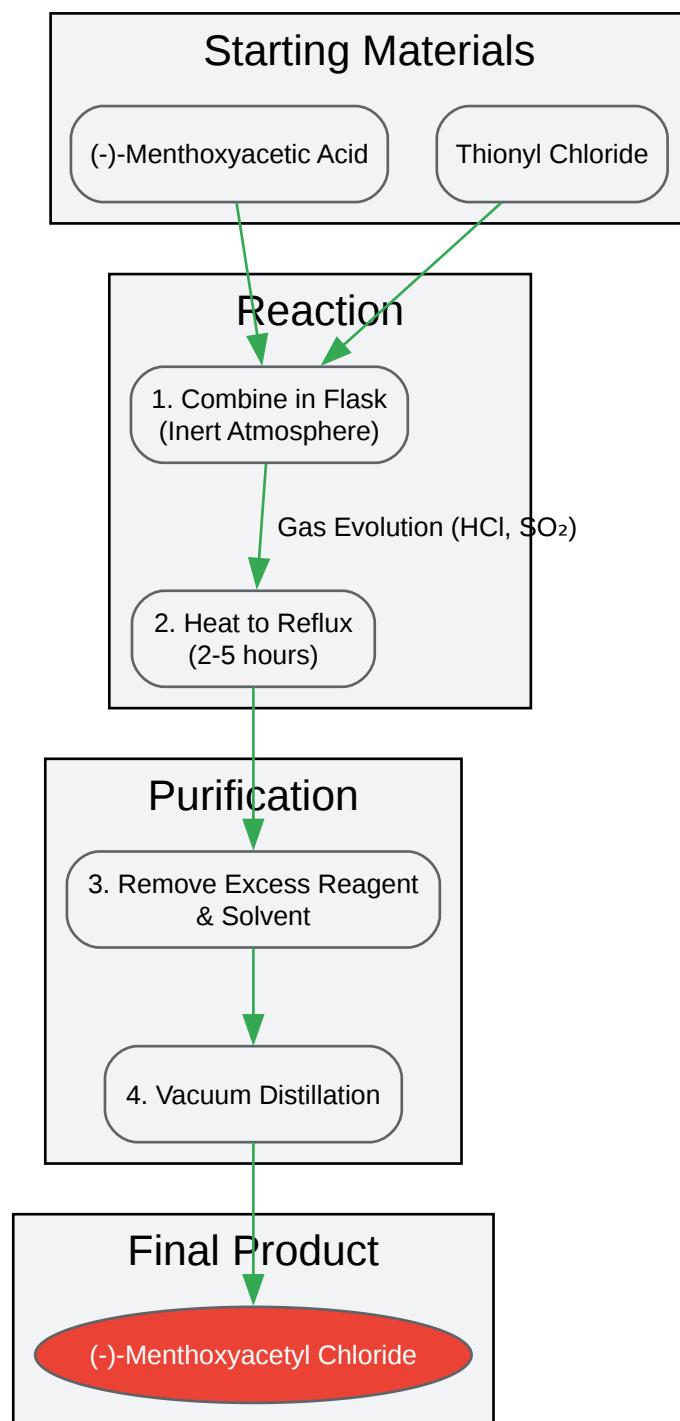
Experimental Protocols

Detailed methodologies for the synthesis and a typical application of **(-)-Menthoxyacetyl chloride** are provided below.

Synthesis of **(-)-Menthoxyacetyl Chloride**

The synthesis of **(-)-Menthoxyacetyl chloride** is typically achieved by the chlorination of its corresponding carboxylic acid, (-)-menthoxyacetic acid, using a standard chlorinating agent like thionyl chloride (SOCl_2). This method is efficient as the byproducts, sulfur dioxide (SO_2) and hydrogen chloride (HCl), are gaseous and easily removed.[\[11\]](#)

Materials:


- (-)-Menthoxyacetic acid
- Thionyl chloride (SOCl_2)

- Anhydrous solvent (e.g., dichloromethane or toluene)[11]
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
- Inert atmosphere setup (Nitrogen or Argon)
- Gas trap (to neutralize HCl and SO₂)[11]

Procedure:

- Reaction Setup: A dry, two-necked round-bottom flask is charged with (-)-menthoxyacetic acid and a magnetic stir bar under an inert atmosphere.[11]
- Solvent Addition: Anhydrous solvent is added to dissolve the starting material.
- Reagent Addition: Thionyl chloride (typically 1.5-2.0 molar equivalents) is added dropwise to the stirred solution at room temperature.[11] An exothermic reaction may occur.
- Reaction: The mixture is heated to reflux for 2-5 hours, or until the evolution of gas ceases, which indicates the completion of the reaction.[1][11]
- Workup: Excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by vacuum distillation to yield pure **(-)-Menthoxyacetyl chloride**.[1]

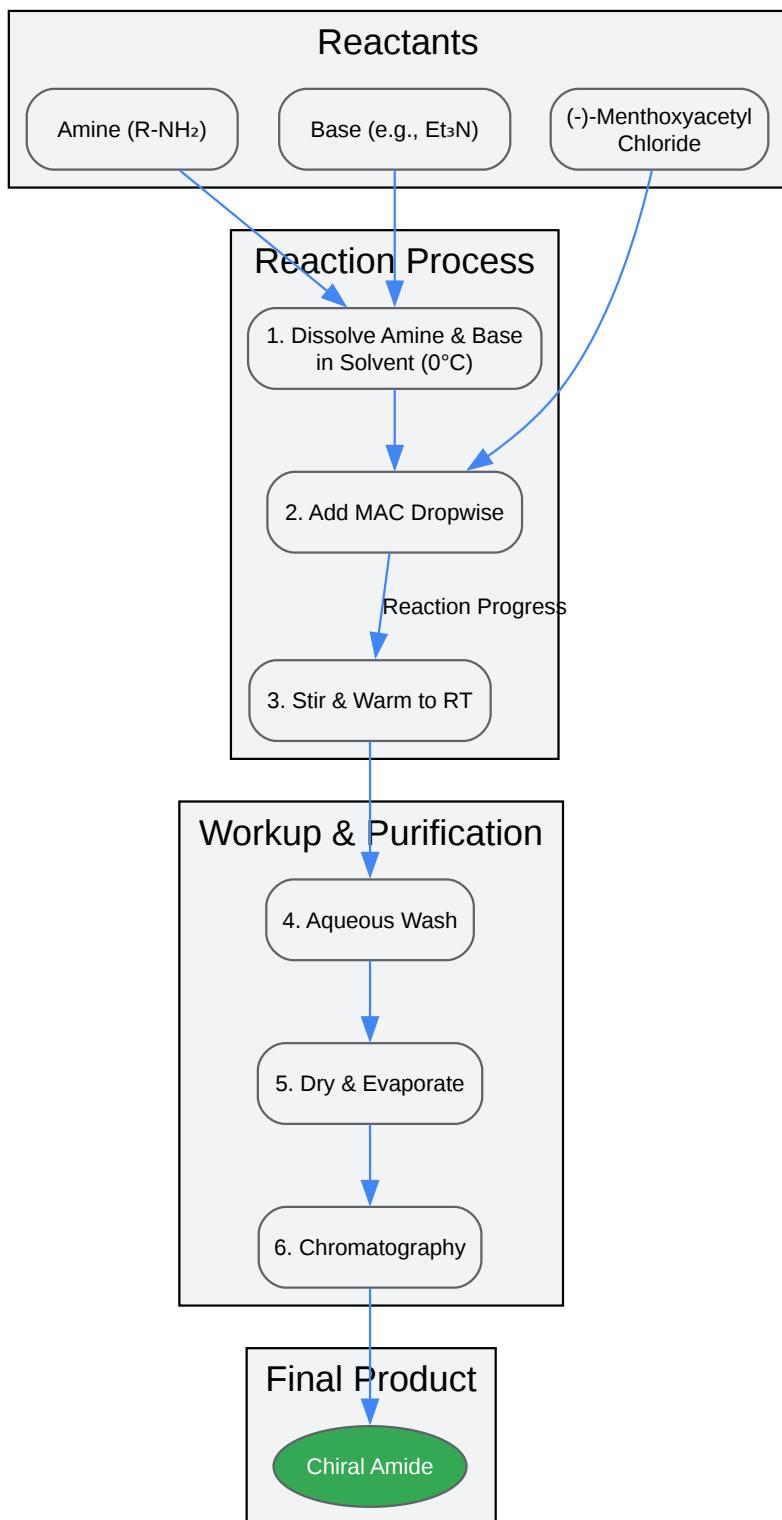
Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **(-)-Menthoxyacetyl chloride**.

Experimental Protocol: Acylation of an Amine

This protocol describes a general procedure for using **(-)-Menthoxyacetyl chloride** to acylate a primary or secondary amine, forming a chiral amide. This is a foundational reaction for creating pharmaceutical intermediates.

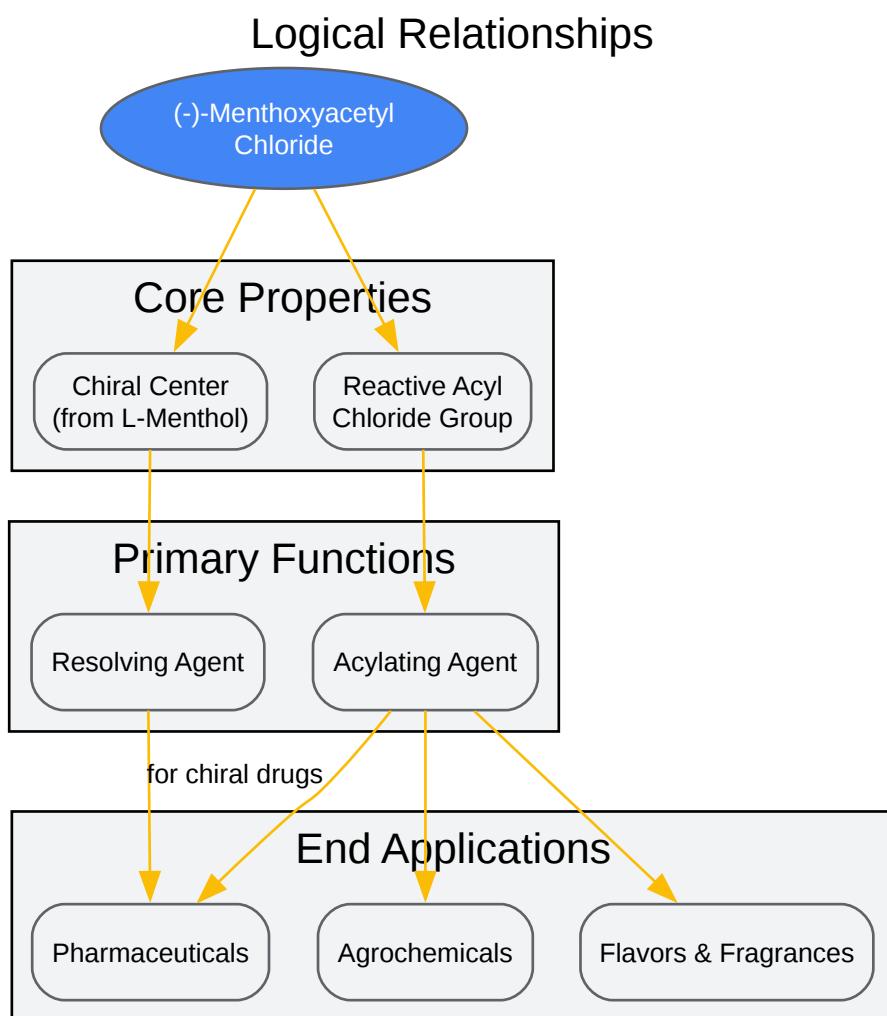

Materials:

- **(-)-Menthoxyacetyl chloride**
- A primary or secondary amine
- Anhydrous aprotic solvent (e.g., dichloromethane, THF)
- Non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge HCl
- Standard laboratory glassware for reactions at 0°C to room temperature

Procedure:

- **Setup:** The amine is dissolved in the anhydrous solvent in a flask under an inert atmosphere. The flask is cooled in an ice bath to 0°C.
- **Base Addition:** The base (typically 1.1 equivalents) is added to the amine solution.
- **Acylation:** **(-)-Menthoxyacetyl chloride** (1.0 equivalent), dissolved in a small amount of anhydrous solvent, is added dropwise to the cooled, stirred amine solution.
- **Reaction:** The reaction is stirred at 0°C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2-12 hours until TLC or LC-MS analysis indicates completion.
- **Workup:** The reaction mixture is washed sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude amide is purified by column chromatography or recrystallization.

Acylation Workflow


[Click to download full resolution via product page](#)

Caption: General workflow for the acylation of an amine.

Core Applications

(-)-Menthoxyacetyl chloride is a versatile reagent with applications stemming from its chiral nature and reactivity as an acyl chloride.

- **Pharmaceutical Synthesis:** It is a key intermediate in the synthesis of various pharmaceutical agents.^[2] Its structure allows for the modification of drug candidates to enhance bioactivity and efficacy, particularly in the development of analgesics and anti-inflammatory drugs.^[2]
- **Chiral Resolving Agent:** The compound is effectively used as a resolving agent for racemic mixtures, such as amino acids.^[3] It reacts with the racemate to form diastereomers, which can then be separated by physical methods like crystallization or chromatography.
- **Flavor and Fragrance Industry:** Due to its menthol-like aroma, it is used in the formulation of flavors and fragrances, imparting a minty character to products.^{[1][2]}
- **Agrochemicals and Specialty Chemicals:** It is also employed in the development of agrochemicals and other specialty chemicals.^[2]

[Click to download full resolution via product page](#)

Caption: Relationships between properties, functions, and applications.

Conclusion

(-)-Menthoxycetyl chloride (CAS 15356-62-4) is a highly valuable and versatile chiral building block in modern organic synthesis. Its utility in introducing chirality and as a reactive intermediate makes it indispensable in the pharmaceutical, flavor, and specialty chemical industries. Proper handling and adherence to safety protocols are essential due to its reactive and corrosive nature. The experimental protocols provided herein offer a template for its synthesis and application, underscoring its significance for professionals in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (-)-MENTHOXYACETYL CHLORIDE | 15356-62-4 [chemicalbook.com]
- 4. (-)-MENTHOXYACETYL CHLORIDE | CAS#:15356-62-4 | Chemsra [chemsrc.com]
- 5. (-)-Menthoxycetyl Chloride | CymitQuimica [cymitquimica.com]
- 6. afgsci.com [afgsci.com]
- 7. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [(-)-Menthoxycetyl chloride CAS number 15356-62-4]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1630340#menthoxyacetyl-chloride-cas-number-15356-62-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com